molecular formula C9H9N3O2S2 B5728871 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5728871
M. Wt: 255.3 g/mol
InChI Key: ALTOIPJKVVQPCZ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as MTTC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. MTTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, this compound improves glucose tolerance by activating the AMPK pathway and inhibiting the JNK pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis. In diabetic animals, this compound improves glucose tolerance, reduces insulin resistance, and increases insulin secretion. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB pathway, and reduces tissue damage.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, the main limitation of this compound is its limited availability, which may hinder its use in large-scale experiments. Moreover, the exact mechanism of action of this compound is not fully understood, which may limit its applications in certain fields.

Future Directions

There are several future directions for the research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound in different diseases. Secondly, the potential applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored. Thirdly, the development of new synthetic methods for this compound and its analogs may improve their availability and facilitate their use in large-scale experiments. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of this compound may enhance its therapeutic efficacy and reduce its side effects.
Conclusion
This compound is a novel compound that has shown promising results in various fields of research. Its potential applications in cancer, diabetes, and inflammation make it an attractive target for drug development. Further studies are needed to fully understand the mechanism of action of this compound and explore its potential applications in other diseases. The development of new synthetic methods and optimization of its pharmacological properties may enhance its therapeutic efficacy and facilitate its use in clinical settings.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized by the reaction of 2-chlorothiophene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with paraformaldehyde and methanol to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-14-5-7-11-12-9(16-7)10-8(13)6-3-2-4-15-6/h2-4H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTOIPJKVVQPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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